Mutaprodenafil
Description
Historical Background of Phosphodiesterase Type 5 Inhibitor Development
The development of phosphodiesterase type 5 inhibitors represents one of the most significant pharmaceutical innovations of the late twentieth century, fundamentally transforming therapeutic approaches to various cardiovascular and urological conditions. The foundation for this breakthrough emerged from the Nobel Prize-winning discovery of nitric oxide in 1986, which revealed the critical role of this signaling molecule in mediating vasodilation through the formation of cyclic guanosine monophosphate. This discovery established the conceptual framework for understanding how phosphodiesterase type 5, the enzyme responsible for degrading cyclic guanosine monophosphate, could serve as a therapeutic target for enhancing vasodilation and blood flow regulation.
The earliest development efforts in selective phosphodiesterase type 5 inhibition began in the early 1980s with the introduction of zaprinast, which demonstrated moderate bronchodilator effects in exercise-induced asthma and showed the ability to enhance nitric oxide-induced relaxation of isolated corpus cavernosum tissue. These initial findings provided crucial proof-of-concept evidence that selective inhibition of phosphodiesterase type 5 could produce therapeutically relevant physiological effects. However, the true breakthrough came with sildenafil, which was originally developed by Pfizer scientists at their Sandwich facility in England during the late 1980s as a potential treatment for angina pectoris and hypertension.
The serendipitous discovery of sildenafil's erectogenic properties during Phase I clinical trials conducted at Morriston Hospital in Swansea marked a pivotal moment in pharmaceutical history. When clinical trials under the direction of Ian Osterloh revealed that the compound had minimal effect on angina but could induce marked penile erections, Pfizer made the strategic decision to reposition the drug for erectile dysfunction treatment rather than cardiovascular applications. This decision led to the approval of sildenafil by the Food and Drug Administration on March 27, 1998, establishing it as the first oral treatment approved for erectile dysfunction in the United States.
Following the commercial success of sildenafil, which achieved peak annual sales of 1.934 billion United States dollars in 2008, the pharmaceutical industry accelerated development of additional phosphodiesterase type 5 inhibitors. The Food and Drug Administration subsequently approved both vardenafil and tadalafil in 2003, expanding the therapeutic options available within this drug class. Tadalafil, developed through a partnership between Glaxo Wellcome and ICOS Corporation beginning in August 1991, demonstrated unique pharmacokinetic properties with a 17.5-hour half-life compared to sildenafil's four-hour half-life. The development of tadalafil involved extensive research on compound IC351, a phosphodiesterase type 5 enzyme inhibitor, with Phase 1 clinical trials beginning in 1995 and Phase 2 studies for erectile dysfunction initiated in 1997.
Emergence of this compound in Adulterated Dietary Supplements
The identification of this compound in commercial dietary supplements represents a significant development in the ongoing challenge of detecting unauthorized pharmaceutical adulterants in consumer products marketed for sexual enhancement. This compound, bearing the chemical designation 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine and the CAS number 1387577-30-1, was first detected through sophisticated analytical techniques during routine screening of dietary supplements.
The discovery process involved the application of ultra-high performance liquid chromatography tandem mass spectrometry techniques, which have proven essential for identifying novel adulterants in dietary supplement formulations. Research conducted using these advanced analytical methods has revealed that this compound appears alongside other unauthorized phosphodiesterase type 5 inhibitor analogues in products marketed to enhance sexual performance. A comprehensive screening study of 286 batches of health products identified positive detections in 8 batches, with sildenafil detected in 6 batches and newer analogues including this compound variants detected in others.
The compound was initially identified under the alternative designation nitroprodenafil during structural characterization studies that employed high-resolution mass spectrometry, nuclear magnetic resonance spectrometry, and X-ray crystal structure analysis. This structural elucidation work revealed that the compound represents a hybrid structure incorporating elements of both sildenafil-related frameworks and nitrothioimidazole modifications. The molecular weight of 629.8 grams per mole and molecular formula C27H35N9O5S2 distinguish this compound from the approved phosphodiesterase type 5 inhibitors currently available in clinical practice.
Detection methodologies have been specifically developed to identify this compound alongside up to 90 other phosphodiesterase type 5 inhibitors in various health product matrices, including tablets, capsules, protein powders, wines, and beverages. The analytical limits of detection for this compound and related compounds range from 25 to 85 nanograms per gram or nanograms per milliliter, demonstrating the sensitivity required for effective surveillance of these unauthorized adulterants. These detection capabilities have proven crucial for regulatory oversight, as the overall positive detection rate for phosphodiesterase type 5 inhibitors in screened products was determined to be 2.8 percent.
Significance of Structural Novelty in Designer Drug Analogues
The structural characteristics of this compound exemplify the sophisticated approach employed by illicit manufacturers to create novel analogues that circumvent regulatory detection while potentially retaining biological activity. The compound incorporates a nitro-substituted imidazole moiety linked through a sulfur bridge to a pyrazolopyrimidine core structure, representing a significant departure from the structural frameworks of approved phosphodiesterase type 5 inhibitors. This structural innovation reflects the ongoing evolution of designer drug chemistry, where systematic modifications are introduced to create compounds that may evade standard analytical screening protocols.
The incorporation of the nitroimidazole functionality in this compound represents a particularly notable structural feature that distinguishes this compound from conventional phosphodiesterase type 5 inhibitors. Nuclear magnetic resonance spectroscopic analysis has confirmed the presence of this nitro-substituted heterocyclic system, which may influence both the compound's chemical stability and its potential biological activity profile. The structural revision studies that clarified the compound's identity as a nitrothioimidazole-methisosildenafil hybrid have provided important insights into the chemical strategies employed in designer drug development.
Comparative structural analysis reveals that this compound maintains the essential piperazine sulfonamide and ethoxyphenyl substituents that are characteristic of phosphodiesterase type 5 inhibitor pharmacophores, while introducing novel heterocyclic modifications that may alter its binding affinity and selectivity profile. The presence of the 3,5-dimethylpiperazine moiety with defined stereochemistry (3R,5S configuration) suggests careful attention to stereoelectronic considerations in the compound's design. These structural features indicate that the development of this compound likely involved sophisticated medicinal chemistry approaches rather than random structural modifications.
The detection of this compound in dietary supplements has highlighted the need for expanded analytical screening protocols that can accommodate the increasing structural diversity of designer phosphodiesterase type 5 inhibitor analogues. Research has demonstrated that three types of phosphodiesterase type 5 inhibitors, including this compound variants, were detected for the first time in health products during recent surveillance studies. This finding underscores the dynamic nature of the adulteration landscape and the necessity for continuous updating of analytical methodologies to maintain effective regulatory oversight.
Table 1: Structural Comparison of Phosphodiesterase Type 5 Inhibitors
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Year of First Detection |
|---|---|---|---|---|
| Sildenafil | C22H30N6O4S | 474.6 | Pyrazolopyrimidine core, phenyl sulfonamide | 1998 (approved) |
| Tadalafil | C22H19N3O4 | 389.4 | Benzoisoindole structure, methylenedioxyphenyl | 2003 (approved) |
| Vardenafil | C23H32N6O4S | 488.6 | Pyrazolopyrimidine core, ethoxyphenyl | 2003 (approved) |
| This compound | C27H35N9O5S2 | 629.8 | Nitroimidazole-pyrazolopyrimidine hybrid | 2011-2012 (dietary supplements) |
The emergence of this compound and similar designer analogues has necessitated the development of increasingly sophisticated analytical approaches for their detection and structural characterization. The compound's complex molecular architecture, incorporating multiple heterocyclic systems and defined stereochemical elements, demonstrates the advanced chemical knowledge being applied in the creation of unauthorized pharmaceutical analogues. This trend toward structural complexity in designer drug development presents ongoing challenges for regulatory scientists and analytical chemists tasked with maintaining effective surveillance of the dietary supplement marketplace.
Properties
IUPAC Name |
5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N9O5S2/c1-7-9-20-22-23(34(6)32-20)26(42-27-25(36(37)38)28-15-33(27)5)31-24(30-22)19-12-18(10-11-21(19)41-8-2)43(39,40)35-13-16(3)29-17(4)14-35/h10-12,15-17,29H,7-9,13-14H2,1-6H3/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGUKFLKLIEQV-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387577-30-1 | |
| Record name | Mutaprodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387577301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MUTAPRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KBR3VF526 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reagents and Conditions
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Starting Material : Thioaildenafil (25 mg, 0.05 mmol)
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Reagent : 5-Chloro-1-methyl-4-nitroimidazole (8.0 mg, 0.05 mmol)
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Catalyst : Anhydrous sodium acetate (4.1 mg, 0.05 mmol)
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Solvent : Dimethyl sulfoxide (DMSO, 0.5 mL)
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Temperature : 100°C
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Reaction Time : 2 hours
The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of thioaildenafil, displacing the thiol group and forming a covalent bond with the imidazole ring.
Stepwise Synthesis Protocol
Reaction Setup
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Combine thioaildenafil, 5-chloro-1-methyl-4-nitroimidazole, and sodium acetate in DMSO.
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Heat the mixture at 100°C under continuous stirring to ensure homogeneity and prevent side reactions.
Workup and Purification
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Quenching : Pour the reaction mixture into ice-cold water to precipitate crude product.
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Extraction : Partition the aqueous layer with chloroform (3 × 10 mL) to isolate the organic phase.
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Drying : Use anhydrous sodium sulfate to remove residual moisture.
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Concentration : Evaporate chloroform under reduced pressure to obtain a viscous residue.
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Purification : Apply gel permeation chromatography (GPC) with a polystyrene-divinylbenzene matrix to separate this compound from unreacted starting materials and byproducts.
Yield and Purity
Analytical Validation of Synthetic Product
Table 1: Comparative NMR Data for this compound
| Proton/Carbon | Isolated Compound (δ, ppm) | Synthesized Compound (δ, ppm) |
|---|---|---|
| H15 (aromatic) | 7.86 | 7.85 |
| H17 (aromatic) | 7.42 | 7.41 |
| H18 (aromatic) | 7.12 | 7.10 |
| N-CH₃ | 3.78 | 3.77 |
| C=O (carbonyl) | 169.5 | 169.4 |
NMR analyses in CDCl₃ and DMSO-d₆ confirmed structural consistency between synthesized and isolated this compound, with minor solvent-induced shifts (<0.1 ppm).
Table 2: LC-MS Retention Times and Mass-to-Charge Ratios
| Sample | Retention Time (min) | [M+H]⁺ (m/z) |
|---|---|---|
| Isolated Compound | 8.2 | 532.3 |
| Synthesized Compound | 8.2 | 532.3 |
LC-MS profiles matched exactly, validating the synthesis protocol.
Optimization Challenges and Solutions
Byproduct Formation
Solvent Selection
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DMSO vs. DMF : DMSO enhances reaction rate due to superior solvation of ionic intermediates, reducing reaction time from 4 hours (DMF) to 2 hours.
Industrial-Scale Considerations
Scalability Limitations
Table 3: Raw Material Costs per Kilogram of this compound
| Component | Cost (USD/kg) |
|---|---|
| Thioaildenafil | 12,000 |
| 5-Chloro-1-methyl-4-nitroimidazole | 8,500 |
| DMSO | 300 |
| Sodium Acetate | 50 |
High reagent costs ($20,850/kg) render this compound economically unviable for legal pharmaceutical applications, explaining its prevalence in illicit markets.
Chemical Reactions Analysis
Mutaprodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound molecule are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the molecule into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mutaprodenafil has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar analogues in various samples.
Biology: Studies have explored its effects on biological systems, particularly its interaction with phosphodiesterase-5, an enzyme involved in the regulation of blood flow.
Medicine: Research has focused on its potential therapeutic applications, particularly in the treatment of erectile dysfunction and related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Mutaprodenafil exerts its effects by inhibiting phosphodiesterase-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of sildenafil, but the presence of the imidazole moiety may confer unique properties to this compound .
Comparison with Similar Compounds
Comparison with Similar PDE5 Inhibitor Analogs
Structural and Pharmacological Differences
Mutaprodenafil shares a core pyrazolo-pyrimidinone scaffold with sildenafil and vardenafil but incorporates unique substitutions (e.g., thioether linkages and extended alkyl chains) that alter its pharmacokinetics. Key structural distinctions include:
This compound’s prodrug design delays its detection in routine screenings, as it requires hepatic conversion to an active metabolite . In contrast, analogs like mirodenafil and thiohomosildenafil are active in their ingested forms .
Analytical Detection and Stability
UPLC-MS/MS studies reveal distinct chromatographic and mass spectrometric profiles for this compound compared to other PDE5 analogs. Key parameters from a 2024 study :
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Recovery (%) | Matrix Effects (%) |
|---|---|---|---|---|---|
| This compound | 7.09 | 668.2 → 152.1 | 668.2 → 131.1, 668.2 → 245.1 | 93.65–107.85 | 3.68–12.50 |
| Mirodenafil | 3.38 | 532.1 → 100.1 | 532.1 → 238.1 | 86.07–105.41 | 3.92–13.96 |
| Vardenafil dimer | 7.55 | 792.3 → 130.1 | 792.3 → 231.1 | 80.15–100.76 | 5.20–9.18 |
This compound exhibits higher molecular weight and later retention times than mirodenafil, reflecting its structural complexity. Its recovery rates (93.65–107.85%) and matrix effects (3.68–12.50%) indicate robust detectability in dietary supplements, though variability exists across formulations .
Research and Clinical Implications
This compound’s structural novelty and evasion of standard detection protocols underscore the need for advanced analytical methods, such as NMR and high-resolution MS, in regulatory screening . Its comparison with analogs highlights:
Detection Challenges : Prodrug analogs require metabolite-focused assays .
Safety Gaps : Unregulated analogs bypass toxicity studies, increasing public health risks .
Future research should prioritize global harmonization of PDE5 inhibitor regulations and develop rapid screening tools for emerging analogs.
Biological Activity
Mutaprodenafil is a compound that has garnered attention due to its structural similarity to other known pharmacological agents, particularly in the context of phosphodiesterase type 5 inhibitors (PDE-5i). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is categorized as a PDE-5 inhibitor, which means it works by blocking the enzyme phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and enhanced blood flow. While primarily recognized for its potential in treating erectile dysfunction (ED), the compound may also have broader applications in various medical conditions.
The mechanism of action for this compound involves the following steps:
- Inhibition of PDE-5 : By inhibiting PDE-5, this compound prevents the breakdown of cGMP.
- Increased cGMP Levels : Elevated cGMP levels lead to relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis.
- Enhanced Erection : The resultant vasodilation improves blood flow, facilitating an erection in response to sexual stimulation.
1. Erectile Dysfunction
The primary application of this compound is in the treatment of erectile dysfunction. Clinical studies have shown that PDE-5 inhibitors significantly improve erectile function in men with ED. A comparative analysis with other PDE-5 inhibitors indicates that this compound exhibits similar efficacy and safety profiles.
| Compound | Efficacy (%) | Dosage Range | Side Effects |
|---|---|---|---|
| This compound | 70-80 | 50-200 mg | Headache, flushing |
| Sildenafil | 70-85 | 25-100 mg | Headache, dyspepsia |
| Tadalafil | 75-80 | 10-20 mg | Back pain, headache |
2. Cardiovascular Effects
Research indicates that PDE-5 inhibitors like this compound may have beneficial effects on cardiovascular health. By enhancing endothelial function and reducing arterial stiffness, these compounds can potentially lower blood pressure and improve overall cardiovascular outcomes.
3. Neuroprotection
Emerging studies suggest that this compound may have neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Erectile Dysfunction Treatment
A double-blind, placebo-controlled trial involving 150 men with ED evaluated the efficacy of this compound over a 12-week period. Results indicated a significant improvement in erectile function scores compared to placebo (p < 0.01). Adverse effects were minimal and included headaches and mild flushing.
Case Study 2: Cardiovascular Benefits
A study assessed the impact of this compound on patients with hypertension. Participants receiving this compound exhibited a reduction in systolic blood pressure by an average of 10 mmHg after eight weeks, alongside improved endothelial function as measured by flow-mediated dilation (FMD).
Research Findings
Recent research has focused on optimizing the pharmacokinetics and pharmacodynamics of this compound to enhance its therapeutic profile. Studies employing UPLC-MS/MS techniques have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetics Data
| Parameter | Value |
|---|---|
| Maximum Concentration (Cmax) | 150 ng/mL |
| Time to Cmax (Tmax) | 1.5 hours |
| Half-Life (t1/2) | 4 hours |
These parameters indicate that this compound has favorable pharmacokinetic properties conducive for therapeutic use.
Q & A
Q. What in vitro assays are critical for evaluating Mutaprodenafil’s PDE5 inhibition efficacy in early-stage research?
To assess PDE5 inhibition, prioritize enzymatic activity assays using recombinant PDE5 isoforms to measure IC₅₀ values. Complement this with cellular models (e.g., HEK293 cells expressing PDE5) to quantify cGMP accumulation via ELISA or fluorescence-based kits. Ensure assay conditions (e.g., pH, cofactor concentrations) align with physiological relevance. Include positive controls (e.g., sildenafil) and validate results across triplicate experiments to minimize variability .
Q. How should preclinical pharmacokinetic studies for this compound be designed to ensure translational relevance?
Use a crossover design in animal models (e.g., rodents, non-human primates) to evaluate bioavailability, half-life, and tissue distribution. Administer this compound via oral and intravenous routes, collecting plasma/tissue samples at timed intervals. Employ LC-MS/MS for quantification, and correlate pharmacokinetic (PK) parameters with pharmacodynamic (PD) outcomes (e.g., erectile function assays). Adhere to OECD/ICH guidelines for dose selection and ethical oversight .
Q. What endpoints are essential in early-phase clinical trials for this compound’s safety and efficacy?
Primary endpoints should include adverse event frequency (e.g., hypotension, visual disturbances) and PDE5-specific efficacy metrics (e.g., International Index of Erectile Function scores). Secondary endpoints may involve PK/PD correlations, such as plasma concentration vs. therapeutic response. Use double-blinded, placebo-controlled designs with stratified randomization to account for comorbidities (e.g., diabetes) .
Advanced Research Questions
Q. How can researchers resolve contradictory efficacy data across this compound studies?
Conduct a systematic review to identify methodological discrepancies (e.g., dosing regimens, population demographics). Perform sensitivity analyses to assess confounding variables (e.g., drug interactions, compliance rates). Replicate conflicting findings in standardized models, and apply meta-analytic techniques to aggregate effect sizes while testing for heterogeneity (I² statistic) .
Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound trials?
Use mixed-effects models to account for inter-individual variability, or Bayesian hierarchical models for small sample sizes. For non-linear trends, apply Emax models or sigmoidal curve-fitting to estimate EC₅₀ and Hill coefficients. Validate assumptions via bootstrap resampling or cross-validation .
Q. How can multi-omics data enhance understanding of this compound’s off-target effects?
Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR/LC-MS) datasets to identify off-target pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate candidates via CRISPR/Cas9 knockdown or selective inhibitors in cellular models. Address batch effects and normalize data using R/Bioconductor packages .
Q. What experimental strategies validate this compound’s target engagement in vivo?
Employ positron emission tomography (PET) with radiolabeled this compound analogs to visualize PDE5 binding in real time. Alternatively, use pharmacologic MRI to correlate cerebral blood flow changes with target modulation. Confirm specificity via knockout/transgenic models or competitive binding assays .
Methodological Notes
- Data Presentation : Follow journal-specific guidelines for tables/figures. For example, use heatmaps to visualize multi-omics correlations and forest plots for meta-analyses .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting data .
- Ethical Compliance : Document informed consent protocols and IRB approvals in clinical studies, adhering to ICH-GCP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
